

Application Notes & Protocols: Fluorescence Microscopy with ABL-001-Amide-PEG3-acid

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Compound of Interest

Compound Name: **ABL-001-Amide-PEG3-acid**

Cat. No.: **B12423955**

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

ABL-001, also known as Asciminib, is a potent and highly selective allosteric inhibitor of the BCR-ABL1 fusion oncoprotein.[\[1\]](#)[\[2\]](#) Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), Asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[\[2\]](#)[\[3\]](#) This unique mechanism restores the natural auto-inhibition of the kinase, providing efficacy against many mutations that confer resistance to other TKIs.[\[1\]](#)[\[2\]](#)

The molecule **ABL-001-Amide-PEG3-acid** is a derivative of Asciminib designed for chemical biology and imaging applications. It incorporates a flexible, hydrophilic Polyethylene Glycol (PEG) linker terminating in a carboxylic acid group. This acid serves as a versatile chemical handle for covalent conjugation to amine-containing molecules, such as fluorescent dyes.[\[4\]](#)[\[5\]](#) By labeling this molecule, researchers can create a fluorescent probe to visually track the inhibitor's interaction with its target, BCR-ABL1, within living or fixed cells using fluorescence microscopy. These application notes provide detailed protocols for the conjugation of a fluorophore to **ABL-001-Amide-PEG3-acid** and its subsequent use in cell-based imaging assays.

2. Data Presentation

Table 1: Recommended Amine-Reactive Fluorophores for Conjugation

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($\epsilon, \text{cm}^{-1}\text{M}^{-1}$)	Quantum Yield (Φ)	Key Features
Alexa Fluor™ 488 NHS Ester	495	519	~73,000	0.92	Bright, photostable, pH-insensitive
DyLight™ 488 NHS Ester	493	518	~70,000	0.90	Excellent brightness and photostability
Alexa Fluor™ 555 NHS Ester	555	565	~155,000	0.10	Bright, photostable, ideal for yellow-orange channel
DyLight™ 550 NHS Ester	562	576	~150,000	0.10	Excellent brightness and photostability
Alexa Fluor™ 647 NHS Ester	650	668	~270,000	0.33	Bright, far-red emission, minimizes autofluorescence
DyLight™ 650 NHS Ester	652	672	~250,000	0.10	Excellent brightness and photostability

Note: Spectral properties are approximate and can vary with the conjugation partner and solvent environment. Data is compiled from manufacturer specifications.

Table 2: Example Live-Cell Imaging Parameters

Fluorophore Conjugate	Objective Lens	Laser Line (nm)	Emission Filter (nm)	Laser Power	Exposure Time (ms)
ABL-001- Probe 488	60x Oil Immersion	488	525/50	1-5%	100-500
ABL-001- Probe 555	60x Oil Immersion	561	595/50	1-5%	100-500
ABL-001- Probe 647	60x Oil Immersion	640	690/50	2-10%	200-800

Note: These are starting parameters and must be optimized for the specific microscope, cell type, and probe concentration to minimize phototoxicity and maximize signal-to-noise ratio.[\[6\]](#) [\[7\]](#)

3. Experimental Protocols

Protocol 1: Fluorophore Conjugation to ABL-001-Amide-PEG3-acid

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorophore to the terminal carboxylic acid of **ABL-001-Amide-PEG3-acid** via carbodiimide chemistry.

Materials:

- **ABL-001-Amide-PEG3-acid**
- Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- HPLC-grade water and acetonitrile
- Reverse-phase HPLC for purification

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **ABL-001-Amide-PEG3-acid** (1 eq) in anhydrous DMF.
 - Add NHS (1.2 eq) and EDC (1.2 eq).
 - Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS ester-activated intermediate.
- Conjugation Reaction:
 - In a separate vial, dissolve the amine-containing fluorescent dye (1.1 eq) in anhydrous DMF with a small amount of DIPEA (2-3 eq) to act as a base.
 - Add the dye solution to the activated ABL-001 solution.
 - Allow the reaction to proceed overnight at room temperature, protected from light.
- Purification:
 - Monitor the reaction progress using LC-MS.
 - Once complete, quench the reaction with a small amount of water.
 - Purify the fluorescently labeled ABL-001 probe using reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the final product as a powder.

- Storage:
 - Store the lyophilized fluorescent probe at -20°C or -80°C, protected from light and moisture. Reconstitute in DMSO for experimental use.

Protocol 2: Cell Culture and Staining

This protocol is designed for the K-562 cell line, a human chronic myelogenous leukemia (CML) line that is positive for the BCR-ABL1 fusion gene.[8][9]

Materials:

- K-562 cells (e.g., ATCC® CCL-243™)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Fluorescent ABL-001 probe (dissolved in DMSO)
- Glass-bottom imaging dishes
- Phosphate-Buffered Saline (PBS)
- Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Procedure:

- Cell Culture:
 - Culture K-562 cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
 - Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
- Cell Seeding for Imaging:
 - For suspension cells like K-562, coat glass-bottom imaging dishes with a suitable adhesion factor (e.g., Poly-L-Lysine) according to the manufacturer's protocol to

immobilize cells for imaging.

- Seed cells onto the coated dishes at an appropriate density to achieve 60-70% confluence for imaging.
- Probe Staining (Live-Cell Imaging):
 - Prepare a working solution of the fluorescent ABL-001 probe in pre-warmed culture medium. A starting concentration range of 100 nM to 1 µM is recommended, but should be optimized.[10] The final DMSO concentration should be <0.1%.
 - Remove the old medium from the cells and add the medium containing the fluorescent probe.
 - Incubate for 30-60 minutes at 37°C, protected from light.
 - (Optional) If nuclear counterstaining is desired, add Hoechst 33342 (e.g., 1 µg/mL) for the final 10 minutes of incubation.
- Washing:
 - Gently remove the staining solution.
 - Wash the cells 2-3 times with pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM) to remove unbound probe.
 - Add fresh imaging medium to the dish before placing it on the microscope.

Protocol 3: Fluorescence Microscopy

This protocol provides general guidelines for imaging the probe in live cells.

Materials:

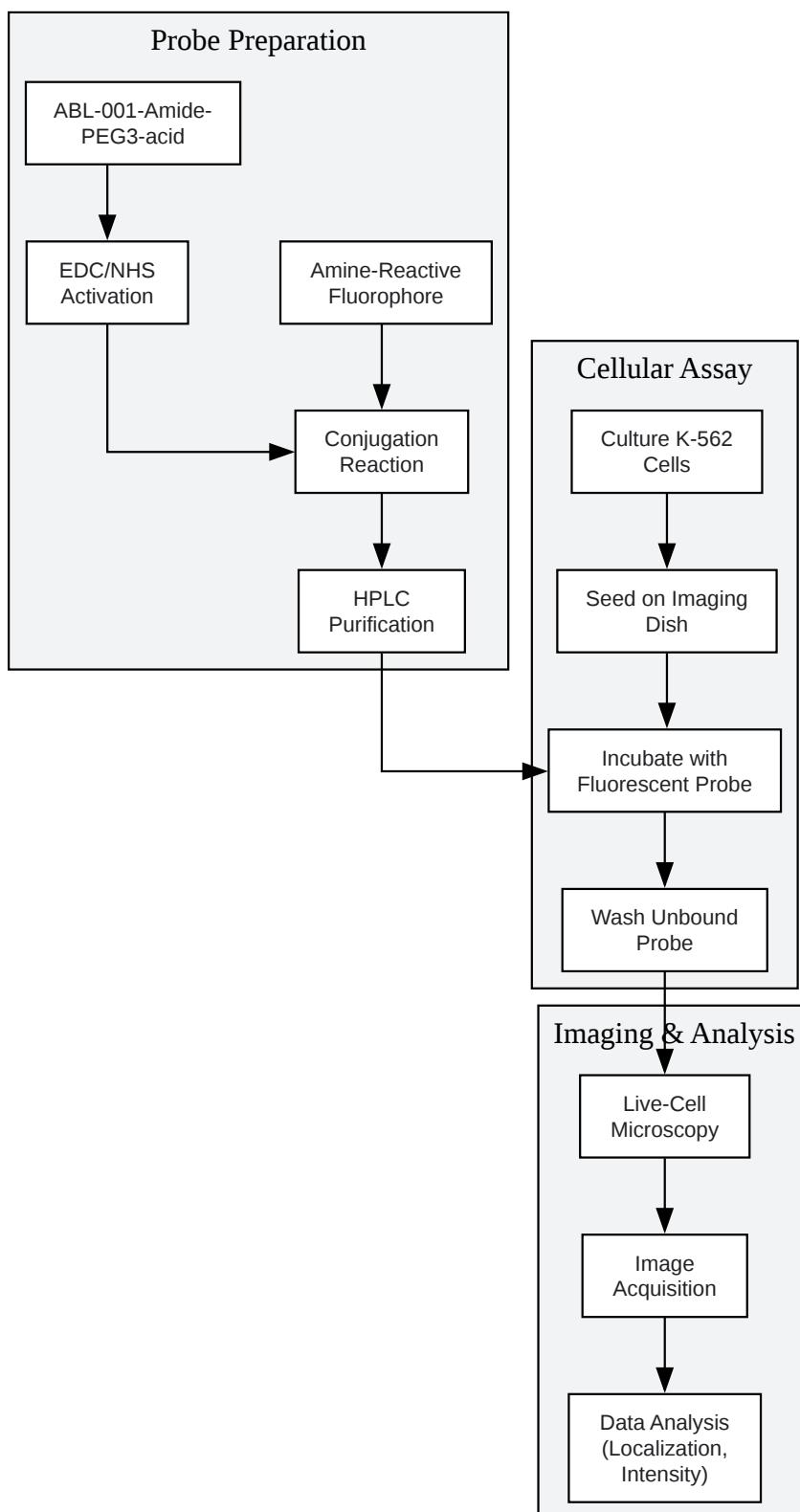
- Inverted fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)
- High-resolution objective lens (e.g., 60x or 100x oil immersion)

- Appropriate laser lines and emission filters for the chosen fluorophore (see Table 2)
- Image acquisition software

Procedure:

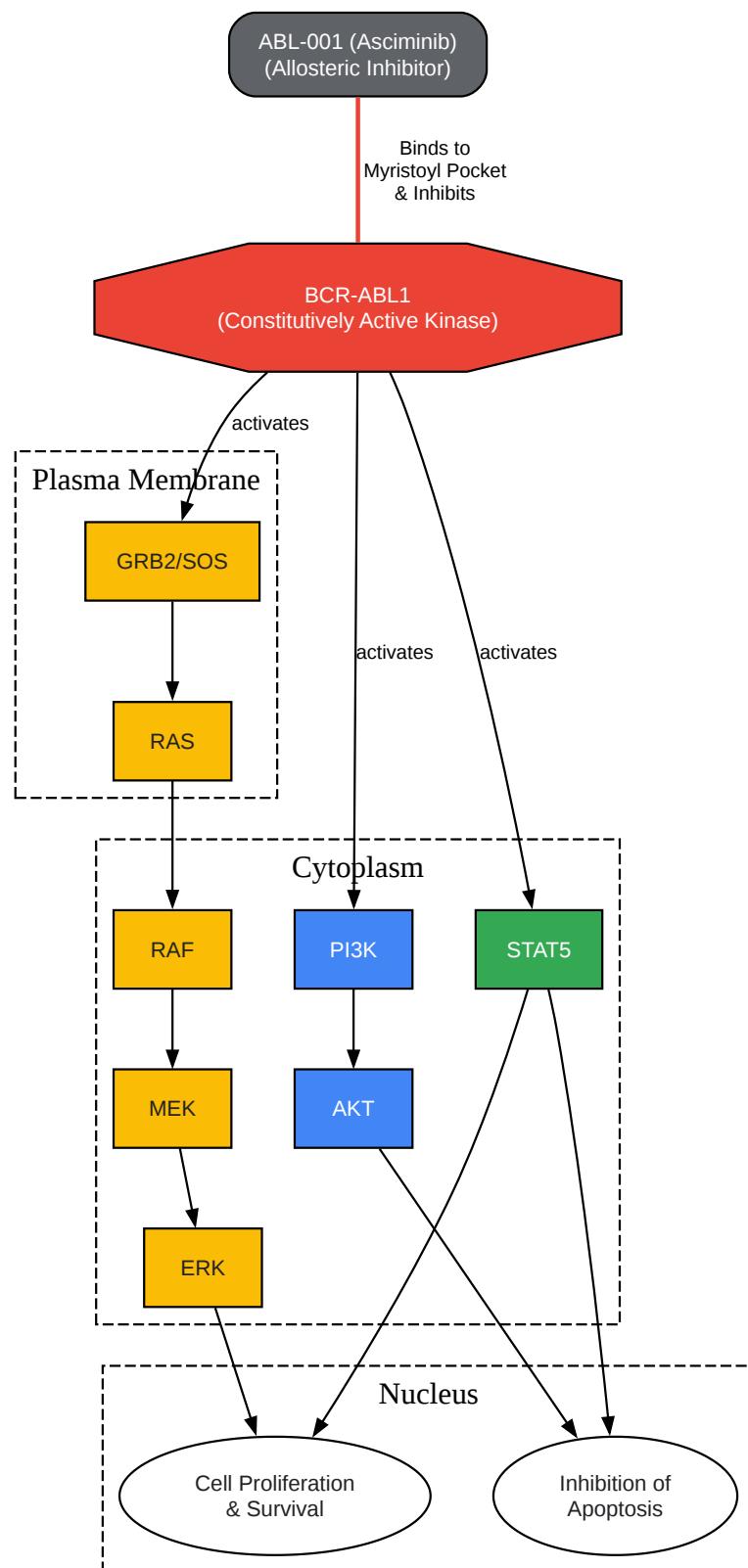
- Microscope Setup:
 - Turn on the microscope and environmental chamber, allowing them to equilibrate.
 - Place the imaging dish securely on the microscope stage.
- Image Acquisition:
 - Use brightfield or DIC to locate and focus on the cells.
 - Switch to the fluorescence channel for the nuclear stain (if used) to confirm cell location and health.
 - Switch to the fluorescence channel for the ABL-001 probe.
 - Optimize acquisition settings (laser power, exposure time) to obtain a clear signal with minimal background and phototoxicity.[\[7\]](#)
 - Acquire images. For co-localization studies or dynamic tracking, multi-channel time-lapse imaging may be performed.[\[6\]](#)[\[11\]](#)
- Data Analysis:
 - Analyze images using software such as ImageJ/Fiji or commercial packages.
 - Quantify fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus) to determine the subcellular localization of the probe.

4. Visualizations (Graphviz)



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Caption: Experimental workflow for fluorescence imaging with ABL-001 probe.



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Caption: Simplified BCR-ABL1 signaling and the mechanism of ABL-001 inhibition.[\[12\]](#)[\[13\]](#)[\[14\]](#)
[\[15\]](#)[\[16\]](#)

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